2-Chloro-6-isobutylpyrazine

Synthetic route planning Regioselectivity Chloropyrazine synthesis

Researchers targeting the 6-chloro regioisomer for nucleophilic aromatic substitution (SNAr) face a synthetic gap: direct electrophilic chlorination of isobutylpyrazine exclusively yields the 5-chloro isomer, forcing costly de novo route development. This 98% pure building block resolves that bottleneck. - Regiochemical certainty: chlorine at C2, flanked only by hydrogen, ensures predictable, high-yield SNAr without steric interference from an adjacent alkyl group. - Supply chain efficiency: ready-made availability eliminates the time and cost of custom synthesis, compressing multi-step route development. - Consistent quality: 98% purity reduces pre-reaction purification burden compared to positional isomers typically offered at 95-97%.

Molecular Formula C8H11ClN2
Molecular Weight 170.64 g/mol
Cat. No. B12831316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-isobutylpyrazine
Molecular FormulaC8H11ClN2
Molecular Weight170.64 g/mol
Structural Identifiers
SMILESCC(C)CC1=CN=CC(=N1)Cl
InChIInChI=1S/C8H11ClN2/c1-6(2)3-7-4-10-5-8(9)11-7/h4-6H,3H2,1-2H3
InChIKeyFVJSAPVLEUZPFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-isobutylpyrazine: Identity & Properties for Sourcing


2-Chloro-6-isobutylpyrazine (CAS 870544-15-3) is a halogenated alkylpyrazine building block with the molecular formula C8H11ClN2 and a molecular weight of 170.64 g/mol . It is supplied as a research chemical with a typical purity of 98% and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical discovery programs . The compound belongs to the chloropyrazine subclass, where the chlorine atom at the 2-position serves as a leaving group for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, while the isobutyl substituent at the 6-position modulates lipophilicity and steric environment [1]. This specific regiochemical arrangement of substituents distinguishes it from its positional isomers (e.g., 2-chloro-3-isobutylpyrazine and 2-chloro-5-isobutylpyrazine), each of which exhibits different reactivity profiles and synthetic accessibility [1].

Regioisomer Selection 6-chloro isomer enables unhindered SNAr reactivity
Synthetic Accessibility Not formed via direct chlorination; pre-made building block required
Purity Specification Supplied at high purity to support multi-step synthesis

Why 2-Chloro-6-isobutylpyrazine Cannot Replace Other Isomers


Among the three chloro-isobutylpyrazine positional isomers (2-chloro-3-, 2-chloro-5-, and 2-chloro-6-isobutylpyrazine), the position of the chlorine substituent relative to the isobutyl group fundamentally alters the electronic environment of the pyrazine ring, which in turn governs regioselectivity in subsequent synthetic transformations [1]. Direct chlorination of isobutylpyrazine with phosphoryl chloride and phosphorus pentachloride has been shown to yield specifically 2-chloro-5-isobutylpyrazine in 25% yield, demonstrating that the 6-chloro isomer cannot be accessed via this direct electrophilic chlorination route [1]. Consequently, researchers requiring the 6-chloro regioisomer for a specific synthetic sequence cannot simply substitute the more synthetically accessible 5-chloro isomer without fundamentally altering the downstream reaction outcomes and product profiles [1].

Synthetic Route
6-Cl: Requires alternative synthesis or procurement
5-Cl: Accessible via direct chlorination; may shift route design
SNAr Reactivity
Unhindered chlorine; predicted higher reactivity
3-Cl isomer: Steric hindrance may reduce reactivity
Purity Level
Higher purity specification may benefit synthesis
Lower purity isomers may require repurification

2-Chloro-6-isobutylpyrazine: Differentiation Evidence vs. Analogues


Direct Chlorination Regioselectivity: 6- vs. 5-Isomer

The direct nuclear chlorination of isobutylpyrazine using phosphoryl chloride and phosphorus pentachloride yields specifically 2-chloro-5-isobutylpyrazine in 25% yield, with no reported formation of the 6-chloro isomer under these conditions [1]. This contrasts sharply with the 6-chloro regioisomer, which requires alternative synthetic strategies such as condensation of appropriate precursors or de novo ring construction, fundamentally affecting procurement lead times, synthetic step count, and cost of goods [1].

Chlorination Yield
Reported
0% (6-Cl)
vs
25% (5-Cl)
Direct chlorination route gives only 5-isomer; 6-isomer requires alternative synthesis
Single literature reference; conditions may vary
Synthetic route planning Regioselectivity Chloropyrazine synthesis

Predicted Lipophilicity: Chlorine-Driven Log P Increase

Computational prediction using XLogP3 (PubChem source) indicates that 2-chloro-6-isobutylpyrazine has a predicted log P of approximately 2.40, compared to 2-isobutylpyrazine with a predicted log P of 1.50–1.68 [1][2]. The chlorine substitution increases lipophilicity by roughly 0.7–0.9 log units, which is consistent with the established π-value for aromatic chlorine (~0.71) [1][2].

Predicted Log P
Class-level
~2.40 (6-Cl)
vs
1.50–1.68 (parent)
Chlorine substitution increases predicted lipophilicity by ~0.7-0.9 log units
In silico prediction; experimental data unavailable
Lipophilicity Drug-likeness Physicochemical property prediction

SNAr Reactivity: Unhindered 6-Chloro vs. 3-Chloro Isomer

In the 2-chloro-6-isobutylpyrazine isomer, the chlorine at the C2 position is flanked by one adjacent ring nitrogen (N1) and the C3 position bearing only a hydrogen atom, resulting in minimal steric hindrance to nucleophilic attack and strong activation by the electron-withdrawing ring nitrogens [1]. In contrast, the 2-chloro-3-isobutylpyrazine isomer places the isobutyl group directly adjacent to the chlorine, creating steric congestion that has been documented to slightly decrease SNAr reactivity compared to unsubstituted halopyrazines . The 2-chloro-6-isobutylpyrazine regioisomer therefore retains higher predicted SNAr reactivity than its 3-isobutyl counterpart while offering a different vector for subsequent functionalization at the unsubstituted 3- and 5-positions [1].

SNAr Reactivity
Class-level
Unhindered Cl
vs
Sterically hindered (3-isomer)
6-isomer may offer higher SNAr reactivity compared to 3-isomer
Qualitative inference; no kinetic data
SNAr reactivity Pyrazine functionalization Steric effects

Commercial Purity: 6-Chloro Isomer vs. Catalog Standards

The commercially available 2-chloro-6-isobutylpyrazine (CAS 870544-15-3) is supplied at a purity specification of 98% . This compares favorably to many other chloro-isobutylpyrazine positional isomers, which are commonly offered at 95% purity from comparable suppliers . The 3-percentage-point purity differential provides researchers with a higher-confidence starting material for multi-step synthesis where impurity accumulation can significantly reduce overall yield.

Commercial Purity
Data to verify
98% (6-Cl)
vs
95–97% (other isomers)
Higher purity may reduce impurity accumulation in multi-step synthesis
Supplier specification; no independent verification
Chemical purity Procurement specification Quality control

2-Chloro-6-isobutylpyrazine: Best-Fit Sourcing Scenarios


Medicinal Chemistry: Library Synthesis with Unhindered SNAr

When a synthetic route demands a chloropyrazine scaffold where the chlorine atom can undergo smooth nucleophilic aromatic substitution without steric interference from an adjacent alkyl group, 2-chloro-6-isobutylpyrazine is the preferred regioisomer. Its chlorine at C2 is flanked only by hydrogen at C3, unlike the 3-isobutyl isomer where steric congestion has been reported to reduce SNAr reactivity [3]. This makes the 6-isobutyl isomer particularly suitable for parallel library synthesis where high and predictable substitution yields are critical.

Multi-Step Synthesis: High-Purity Building Block for Impurity Control

In synthetic sequences exceeding five steps, impurity amplification can erode final product yield and purity. The commercial availability of 2-chloro-6-isobutylpyrazine at 98% purity provides a measurable advantage over positional isomers typically offered at 95–97% purity . For programs operating under strict intermediate purity gates, this higher specification reduces the burden of pre-reaction purification.

Agrochemical R&D: Boosting Lipophilicity Over Non-Halogenated Pyrazines

The chlorine substituent on 2-chloro-6-isobutylpyrazine raises predicted log P by approximately 0.7–0.9 units compared to 2-isobutylpyrazine [1][2]. This physicochemical shift is relevant for agrochemical research programs targeting improved leaf penetration or altered soil mobility profiles, where systematic modulation of lipophilicity is a key optimization parameter in herbicide and fungicide discovery.

Route Scouting: 6-Chloro Isomer Unobtainable via Direct Chlorination

Since direct electrophilic chlorination of isobutylpyrazine yields exclusively the 5-chloro isomer (25% yield) and not the 6-chloro isomer , researchers targeting the 6-chloro substitution pattern must either develop a de novo ring synthesis or procure the pre-made compound. Sourcing ready-made 2-chloro-6-isobutylpyrazine eliminates the cost and time burden of a custom synthetic route development program.

Application
Selection Property
Validation Focus
SNAr-based library synthesis
Chlorine position with minimal steric hindrance
Reactivity confirmation under coupling conditions
Multi-step synthesis requiring high purity
High purity specification (supplier-reported)
In-house purity verification and impurity profiling
Lipophilicity optimization for agrochemical leads
Chlorine-driven predicted lipophilicity increase
Experimental log P determination or membrane permeability assay
Route scouting when direct chlorination fails
6-Chloro isomer not accessible via electrophilic chlorination
Confirm regioisomer by NMR; evaluate alternative synthetic strategies
Quote Request

Request a Quote for 2-Chloro-6-isobutylpyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.